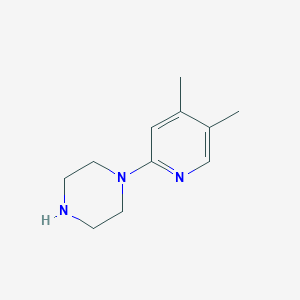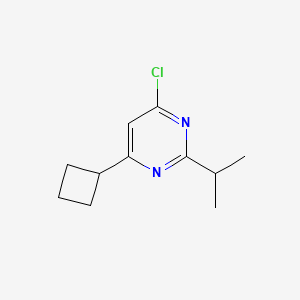
4-Chloro-6-cyclobutyl-2-(propan-2-YL)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-cyclobutyl-2-(propan-2-yl)pyrimidine is a chemical compound with the molecular formula C11H15ClN2 and a molecular weight of 210.71 g/mol It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 4th position, a cyclobutyl group at the 6th position, and an isopropyl group at the 2nd position
Méthodes De Préparation
The synthesis of 4-Chloro-6-cyclobutyl-2-(propan-2-yl)pyrimidine typically involves multi-step organic synthesis techniques. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of Substituents: The cyclobutyl and isopropyl groups can be introduced through alkylation reactions using suitable alkyl halides.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
4-Chloro-6-cyclobutyl-2-(propan-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclobutyl and isopropyl groups, using reagents such as hydrogen peroxide or sodium borohydride.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can be coupled with boronic acids or esters in the presence of palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Chloro-6-cyclobutyl-2-(propan-2-yl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-cyclobutyl-2-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-Chloro-6-cyclobutyl-2-(propan-2-yl)pyrimidine can be compared with other similar pyrimidine derivatives, such as:
4-Chloro-6-methyl-2-(propan-2-yl)pyrimidine: Similar structure but with a methyl group instead of a cyclobutyl group.
4-Chloro-6-cyclopropyl-2-(propan-2-yl)pyrimidine: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
4-Chloro-6-cyclobutyl-2-(methyl)pyrimidine: Similar structure but with a methyl group instead of an isopropyl group.
Propriétés
Formule moléculaire |
C11H15ClN2 |
|---|---|
Poids moléculaire |
210.70 g/mol |
Nom IUPAC |
4-chloro-6-cyclobutyl-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C11H15ClN2/c1-7(2)11-13-9(6-10(12)14-11)8-4-3-5-8/h6-8H,3-5H2,1-2H3 |
Clé InChI |
FILIUWPPQAVSLA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC(=CC(=N1)Cl)C2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


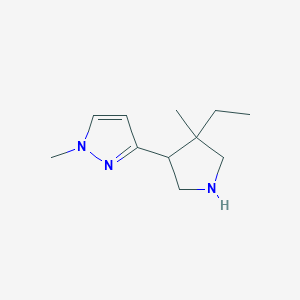
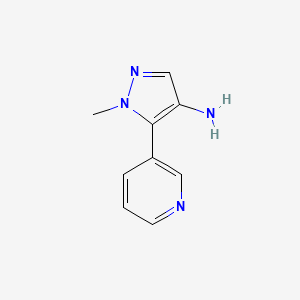
![1-{[1-(Bromomethyl)cyclopropyl]methyl}cyclopent-1-ene](/img/structure/B13200230.png)
![2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13200238.png)
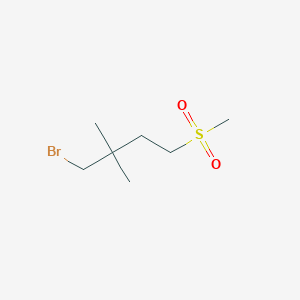
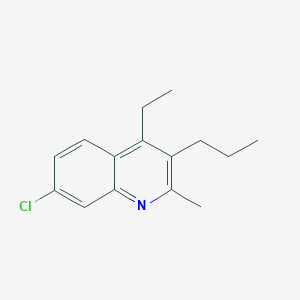
![[2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13200263.png)
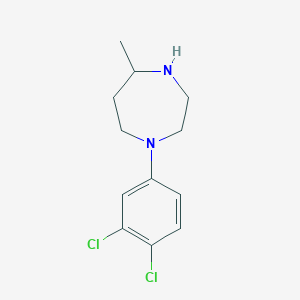
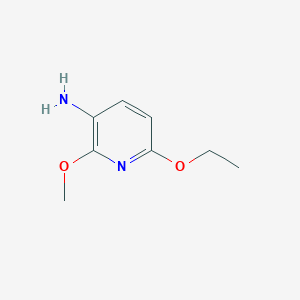
amine](/img/structure/B13200288.png)
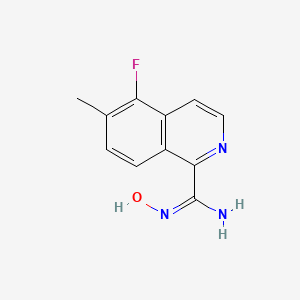
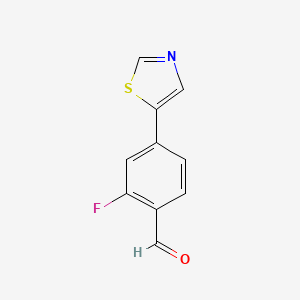
![3-Bromo-4,6-dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B13200308.png)
